molecular formula C22H19ClN2O3S B11111438 O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate

Cat. No.: B11111438
M. Wt: 426.9 g/mol
InChI Key: QXGFTVAVSBXNBZ-UHFFFAOYSA-N
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Description

1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, ethoxyaniline, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with a carbothioyl chloride derivative to form an intermediate, which is then reacted with a chlorobenzoyl compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the benzene ring yields brominated derivatives, while nucleophilic substitution can produce phenol derivatives .

Mechanism of Action

The mechanism of action of 1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyaniline and carbothioyl groups allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-ethoxyphenyl)carbamothioate

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-17-12-10-16(11-13-17)24-22(29)28-18-7-5-6-15(14-18)21(26)25-20-9-4-3-8-19(20)23/h3-14H,2H2,1H3,(H,24,29)(H,25,26)

InChI Key

QXGFTVAVSBXNBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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